3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile
Description
Contextualization within Heterocyclic Chemistry and Benzonitrile (B105546) Derivatives
3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile is a member of two important classes of organic compounds: heterocyclic compounds and benzonitrile derivatives. Heterocyclic compounds, which contain atoms of at least two different elements as members of its ring(s), are fundamental to the chemistry of life and are found at the core of many pharmaceuticals, agrochemicals, and functional materials. The 1,3-oxazole ring in the title compound is a five-membered heterocycle containing one nitrogen and one oxygen atom. Oxazole (B20620) derivatives are known to exhibit a wide range of biological activities and are components of various natural products and synthetic drugs. nih.govnih.gov
Benzonitrile derivatives, characterized by a benzene (B151609) ring attached to a cyano group (-C≡N), are versatile intermediates in organic synthesis. The nitrile group can be converted into various other functional groups, including amines, carboxylic acids, and amides, making benzonitriles valuable precursors for a diverse array of chemical entities. The presence of a bromine atom on the benzene ring of this compound further enhances its synthetic utility, as the bromine can be readily displaced or used in cross-coupling reactions to introduce additional molecular complexity.
The combination of these two moieties—the oxazole ring and the bromo-benzonitrile group—in a single molecule creates a scaffold with a rich potential for chemical modification and functionalization. This dual-functionality is a key reason for its growing importance in synthetic and medicinal chemistry.
Rationale for Research Interest in the this compound Scaffold
The research interest in the this compound scaffold stems from the established significance of its constituent parts in drug discovery and materials science. While specific research on this exact molecule is still emerging, the rationale for its investigation can be inferred from the well-documented properties of oxazole and benzonitrile derivatives.
Oxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govnih.gov For instance, derivatives of 1,3-oxazole have been investigated for their potential to inhibit enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.gov Furthermore, fused oxazole systems, such as oxazolopyrimidines, have shown promising anti-breast cancer activity. nih.gov
The benzonitrile unit is also a common feature in many biologically active molecules. For example, certain benzonitrile derivatives are key intermediates in the synthesis of potent drugs. The bromine atom in the 3-position of the benzonitrile ring is strategically placed to allow for further chemical elaboration through reactions like Suzuki or Buchwald-Hartwig cross-coupling, enabling the introduction of a wide variety of substituents and the creation of diverse chemical libraries for drug screening.
Therefore, the this compound scaffold is of significant interest as it provides a versatile platform for the development of novel therapeutic agents and functional materials. Researchers are drawn to its potential as a key intermediate that combines the desirable biological properties of the oxazole ring with the synthetic flexibility of the bromo-benzonitrile moiety. Its utility as a building block in the preparation of more complex molecules, such as those with potential insecticidal properties, has also been noted. chemicalbook.com The exploration of this scaffold is anticipated to lead to the discovery of new compounds with valuable biological and material properties.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₅BrN₂O |
| Molecular Weight | 249.07 g/mol |
| Appearance | Solid |
| CAS Number | 2092056-87-4 |
Table 2: Related Benzonitrile Derivatives and their Applications
| Compound Name | Application/Significance |
| 3-Bromobenzonitrile (B1265711) | Intermediate in chemical synthesis. nih.gov |
| 3-Bromo-4-fluorobenzonitrile | Intermediate in chemical synthesis. nih.gov |
| 3-Bromo-4-(bromomethyl)benzonitrile | Intermediate in chemical synthesis. sigmaaldrich.com |
| p-Bromobenzonitrile | Precursor in the synthesis of various compounds. google.com |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-(1,3-oxazol-5-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-9-3-7(4-12)1-2-8(9)10-5-13-6-14-10/h1-3,5-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUPDJWLVSMGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Bromo 4 1,3 Oxazol 5 Yl Benzonitrile and Its Precursors
Retrosynthetic Analysis of the 3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile Framework
A retrosynthetic analysis of the target molecule, this compound, allows for the logical disconnection of the framework into simpler, more readily available precursors. The primary strategic disconnections involve the formation of the oxazole (B20620) ring and the carbon-carbon bond linking the two heterocyclic and aromatic systems.
Route A focuses on a convergent approach, disconnecting the C-C bond between the benzonitrile (B105546) and oxazole rings. This suggests a cross-coupling reaction, such as a Suzuki or Stille coupling, as a key final step. This pathway requires the synthesis of two key intermediates: a halogenated or borylated 1,3-oxazole and a correspondingly functionalized 3-bromobenzonitrile (B1265711) derivative.
Route B involves the construction of the oxazole ring directly onto a pre-functionalized benzonitrile scaffold. This disconnection breaks the C-O and C-N bonds of the oxazole ring. This strategy would typically start with a 3-bromo-4-acylbenzonitrile derivative, which would then undergo cyclization to form the desired oxazole moiety. Radical retrosynthesis approaches can also provide shortcuts and enable rapid diversification of such scaffolds. nih.gov
These approaches highlight the tactical decision between coupling pre-formed rings versus constructing one ring upon another, each with distinct advantages in terms of convergence and management of functional group compatibility.
Targeted Synthesis of the 1,3-Oxazol-5-yl Moiety within the Benzonitrile Framework
Cyclization Reactions for Oxazole Ring Formation
The formation of the oxazole ring can be achieved through several cyclization strategies, often involving the reaction of a carbonyl compound with a source of nitrogen and another carbon atom. pharmaguideline.com The choice of method depends on the available starting materials and desired substitution pattern.
One of the most classic methods is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com More contemporary methods offer milder conditions and broader substrate scopes. For instance, palladium-catalyzed reactions of N-propargylamides with aryl iodides provide a direct route to 2,5-disubstituted oxazoles. organic-chemistry.org Metal-free approaches have also been developed, such as the I₂/TBHP-mediated oxidative cascade cyclization of vinyl azides with benzylamines to create 2,5-disubstituted oxazoles. dntb.gov.ua
Another efficient approach is the copper(II)-catalyzed oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization at room temperature to yield 2,5-disubstituted oxazoles. organic-chemistry.org This is complementary to iodine-mediated cyclization of enamides that produces 2,4,5-trisubstituted oxazoles. organic-chemistry.org Furthermore, functionalized oxazoles can be synthesized in good yields from enamides through a heavy-metal-free intramolecular cyclization mediated by phenyliodine diacetate (PIDA). organic-chemistry.org
Below is a table summarizing various modern cyclization methods for oxazole synthesis.
| Method | Starting Materials | Key Reagents/Catalysts | Products | Reference |
| Palladium-Catalyzed Cyclization | N-propargylamides, Aryl iodides | Pd₂(dba)₃, Tri(2-furyl)phosphine, NaOtBu | 2,5-Disubstituted oxazoles | organic-chemistry.org |
| Copper-Catalyzed Oxidative Cyclization | Enamides | Copper(II) catalyst | 2,5-Disubstituted oxazoles | organic-chemistry.org |
| PIDA-Mediated Cyclization | Enamides | Phenyliodine diacetate (PIDA) | Functionalized oxazoles | organic-chemistry.org |
| I₂/TBHP-Mediated Oxidative Cascade | Vinyl azides, Benzylamines | I₂, tert-Butyl hydroperoxide (TBHP) | 2,5-Disubstituted oxazoles | dntb.gov.ua |
| Rhodium-Catalyzed C≡N Insertion | Cyclic 2-diazo-1,3-diketones, Nitriles | Rh₂(OAc)₄ | 2-Substituted oxazole derivatives | researchgate.net |
Strategies for Regioselective Functionalization of the Oxazole Ring
Achieving the desired substitution pattern on the oxazole ring often requires regioselective functionalization. Directing groups and specific reaction conditions are crucial for controlling the position of incoming substituents.
Palladium-catalyzed direct arylation offers a powerful method for regioselective functionalization. By selecting specific phosphine (B1218219) ligands and solvents, the arylation of oxazoles can be directed to either the C-5 position (favored in polar solvents) or the C-2 position (favored in nonpolar solvents). organic-chemistry.org This allows for the precise installation of the benzonitrile moiety at the C-5 position of the oxazole ring.
Another robust strategy involves the use of temporary metalating agents. Successive metalations of commercially available oxazole using TMPMgCl·LiCl or TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) generate magnesiated or zincated species. acs.org These intermediates are stable and react readily with a variety of electrophiles, including aryl halides, to provide highly functionalized oxazoles in a regioselective manner. acs.org Suzuki and Stille reactions also represent efficient methods for the regioselective incorporation of aryl groups onto the oxazole heterocycle. thieme-connect.de
Introduction of the Bromo-Substituent and Nitrile Group
The synthesis of the 3-bromo-benzonitrile portion of the target molecule requires precise methods for halogenation and nitrile installation.
Halogenation Pathways on the Benzonitrile Ring
The introduction of a bromine atom onto the benzonitrile ring is typically achieved through electrophilic aromatic substitution. The regiochemical outcome is governed by the directing effects of the substituents already present on the ring. A nitrile group is deactivating and meta-directing.
A common strategy involves the bromination of a suitable precursor. For example, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, an intermediate for certain drugs, starts with 4-hydroxybenzonitrile (B152051) which undergoes bromination as a key step. researchgate.net In the synthesis of 3-bromo-4-fluoro-benzonitrile, the precursor 3-bromo-4-fluoro-benzoic acid amide is used. prepchem.com For the synthesis of isothiazole (B42339) derivatives, direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source has been shown to be effective for introducing bromine atoms onto heterocyclic systems. researchgate.net
Nitrile Group Installation Methods
Several reliable methods exist for the introduction of a nitrile group onto an aromatic ring. The choice of method often depends on the nature of the starting material.
Palladium-Catalyzed Cyanation: A highly practical and general method for converting aryl chlorides and bromides to the corresponding nitriles is through palladium-catalyzed cyanation. nih.gov A notable advancement in this area is the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source. This reagent is less toxic than other cyanide sources like Zn(CN)₂ or CuCN. The reaction is typically catalyzed by a palladium complex and can be applied to a wide range of (hetero)aryl halides. nih.gov An organophotoredox-assisted cyanation of bromoarenes has also been developed, proceeding via a silyl-radical-mediated bromine abstraction. rsc.org
From Amides: Primary amides can be dehydrated to form nitriles. A common reagent for this transformation is thionyl chloride (SOCl₂). For instance, 3-bromo-4-fluoro-benzonitrile can be synthesized by heating 3-bromo-4-fluoro-benzoic acid amide with thionyl chloride. prepchem.com
From Toluene (B28343) Derivatives: In industrial settings, ammoxidation of substituted toluenes can be employed. For example, p-bromo benzonitrile can be prepared from p-bromo toluene using a catalyst at elevated temperatures (380–440 °C). google.com
The following table summarizes key methods for nitrile group installation.
| Method | Starting Material | Key Reagents/Catalysts | Notes | Reference |
| Palladium-Catalyzed Cyanation | Aryl Bromide/Chloride | Pd catalyst, K₄[Fe(CN)₆]·3H₂O | Practical and uses a less toxic cyanide source. | nih.gov |
| Amide Dehydration | Primary Amide | Thionyl Chloride (SOCl₂) | A classic and effective method. | prepchem.com |
| Organophotoredox Cyanation | Bromoarene | 4CzIPN (photocatalyst), TsCN, (TMS)₃SiOH | Metal-free, light-mediated reaction. | rsc.org |
| Ammoxidation | Substituted Toluene | V₂O₅/Cr₂O₃/SiO₂ catalyst | High-temperature, gas-phase industrial process. | google.com |
Palladium-Catalyzed Cross-Coupling and Other Metal-Mediated Approaches in Scaffold Assembly
The construction of the carbon-carbon bond between the benzonitrile and oxazole rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, represent powerful and versatile methods for achieving this transformation. These reactions typically involve the coupling of an organometallic reagent with an organic halide.
A plausible and efficient strategy for the synthesis of the target molecule is the Suzuki-Miyaura coupling. This reaction would involve the palladium-catalyzed cross-coupling of a suitably substituted boronic acid or ester with a halogenated counterpart. For the synthesis of this compound, two primary disconnection approaches are viable:
Coupling of an oxazole-boronic acid derivative with a dihalogenated benzonitrile: In this approach, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (B580513) would be coupled with 3-bromo-4-iodobenzonitrile. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the 4-position of the benzonitrile ring.
Coupling of a cyanophenylboronic acid derivative with a halogenated oxazole: This alternative involves the reaction of 4-cyano-2-bromophenylboronic acid with a 5-halo-oxazole, such as 5-bromooxazole.
The Stille coupling offers another robust palladium-catalyzed method. This reaction utilizes an organotin reagent, such as 5-(tributylstannyl)oxazole, which can be coupled with 3-bromo-4-iodobenzonitrile. nih.govresearchgate.net The choice between Suzuki and Stille coupling often depends on the stability and availability of the respective organometallic reagents and the desired tolerance of other functional groups.
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organometallic reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) species. youtube.com
| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst / Ligand | Base | Solvent |
| Suzuki-Miyaura | 3-Bromo-4-iodobenzonitrile | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water |
| Stille | 3-Bromo-4-iodobenzonitrile | 5-(Tributylstannyl)oxazole | Pd(PPh₃)₄ | - | Toluene |
This table represents plausible reaction conditions based on established palladium-catalyzed cross-coupling methodologies.
Green Chemistry Approaches and Reaction Optimization in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of this compound, several green chemistry approaches can be considered to improve the environmental footprint of the process. These include the use of microwave-assisted synthesis, optimization of reaction solvents, and the development of one-pot procedures.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and often enabling reactions under solvent-free or more environmentally benign solvent conditions. A notable example is the microwave-assisted Van Leusen oxazole synthesis. acs.org In a related synthesis of 4-(oxazol-5-yl)benzonitrile, 4-formylbenzonitrile was reacted with tosylmethyl isocyanide (TosMIC) in the presence of potassium phosphate (B84403) as a base in isopropanol (B130326) under microwave irradiation. This method afforded the product in a high yield of 93% in a significantly reduced reaction time compared to conventional heating. acs.org This approach avoids the use of toxic organometallic reagents and can be adapted for the synthesis of the brominated analogue.
The choice of solvent is another critical factor in green chemistry. The optimization of reaction solvents involves selecting less hazardous and more sustainable alternatives to traditional volatile organic compounds. For instance, in palladium-catalyzed couplings, the use of water as a co-solvent or the use of microemulsion systems can enhance reaction rates and facilitate catalyst recycling. rsc.org
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced solvent waste, energy consumption, and purification steps. A one-pot approach to this compound could potentially combine the formation of the oxazole ring with the subsequent cross-coupling reaction.
| Green Chemistry Approach | Key Features | Potential Application in Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. | Van Leusen oxazole synthesis of the oxazole ring on the benzonitrile core. acs.orgnih.gov |
| Solvent Optimization | Use of greener solvents (e.g., water, isopropanol), or solvent-free conditions. | Performing coupling reactions in aqueous media or using minimal solvent. |
| One-Pot Reactions | Multiple steps in a single vessel, reduced waste and workup. | Combining oxazole formation and subsequent functionalization in a single process. |
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.
Chemical Transformations and Reactivity of 3 Bromo 4 1,3 Oxazol 5 Yl Benzonitrile
Reactivity of the Bromo-Substituent: Facilitating Further Functionalization
The bromine atom on the benzene (B151609) ring is a versatile handle for introducing molecular diversity, primarily through cross-coupling reactions and nucleophilic aromatic substitution.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
In the context of 3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile, the bromo substituent serves as the electrophilic partner for coupling with various boronic acids or their esters. This allows for the introduction of a wide array of aryl, heteroaryl, alkenyl, and alkyl groups at this position. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored to the specific substrates being used. nih.govnih.gov For instance, palladium catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly employed, often in combination with bases such as K₂CO₃ or Cs₂CO₃. nih.govnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | Toluene (B28343)/H₂O | 80 | 49-95 | nih.gov |
| XPhos-Pd-G2 | XPhos | KOAc | - | - | High | nih.gov |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | - | - | - | nih.gov |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | - | - | - | nih.gov |
This table presents a summary of typical conditions and does not represent specific reactions of this compound, but rather general conditions for similar substrates.
Other palladium-catalyzed cross-coupling reactions, such as Heck, Sonogashira, and Buchwald-Hartwig aminations, could also be envisioned at the bromo position, further expanding the synthetic utility of this scaffold.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the nitrile group and the oxazole (B20620) ring, both being electron-withdrawing, activate the bromo-substituted carbon towards nucleophilic attack.
The generally accepted mechanism for SNAr involves two steps: the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org Common nucleophiles for this reaction include amines, alkoxides, and thiolates. For example, reaction with an amine would lead to the corresponding 3-amino-4-(1,3-oxazol-5-yl)benzonitrile derivative. The rate of these reactions is influenced by the nature of the leaving group, with fluorine generally being the most reactive, followed by chlorine, bromine, and iodine. masterorganicchemistry.com
Transformations Involving the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations to yield other important functionalities. researchgate.net
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orglibretexts.org Acid-catalyzed hydrolysis involves heating the nitrile with a dilute acid, such as hydrochloric acid, to produce the corresponding carboxylic acid. libretexts.org In the case of this compound, this would yield 3-Bromo-4-(1,3-oxazol-5-yl)benzoic acid.
Alkaline hydrolysis, on the other hand, involves heating the nitrile with a base like sodium hydroxide (B78521) solution. libretexts.org This initially forms the carboxylate salt, which upon acidification, yields the carboxylic acid. libretexts.org It is also possible to convert nitriles to amides. This can be achieved through partial hydrolysis under controlled conditions, often using specific catalysts. raco.cat
The nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. nih.gov Tetrazoles are important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. nih.gov The reaction of a nitrile with an azide (B81097), typically sodium azide, can be promoted by a Lewis or Brønsted acid. youtube.comnih.gov The mechanism is thought to involve the activation of the nitrile by the acid, followed by nucleophilic attack of the azide ion and subsequent cyclization to form the tetrazole ring. youtube.comnih.gov
For this compound, this transformation would lead to the formation of 5-(3-Bromo-4-(1,3-oxazol-5-yl)phenyl)-1H-tetrazole. Various catalysts and reaction conditions have been developed for this transformation, including the use of zinc salts in water, which offers a safer and more environmentally friendly approach. organic-chemistry.org
Table 2: General Conditions for Tetrazole Formation from Nitriles
| Reagents | Catalyst | Solvent | Temperature | Reference |
| Sodium azide, Ammonium chloride | - | DMF | Heating | youtube.com |
| Sodium azide | Zinc salts | Water | Heating | organic-chemistry.org |
| Sodium azide, Trimethylamine hydrochloride | - | Toluene | 90 °C | nih.gov |
This table presents a summary of general conditions for tetrazole formation from nitriles and does not represent specific reactions of this compound.
Reactivity of the 1,3-Oxazole Ring
The 1,3-oxazole ring is a stable aromatic heterocycle, but it can undergo certain reactions, particularly when activated by substituents. slideshare.net The reactivity of the oxazole ring is influenced by the electron-donating oxygen atom and the electron-withdrawing nitrogen atom.
Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated by electron-donating groups. slideshare.net When it does occur, substitution is favored at the C5 position. Conversely, nucleophilic attack is more likely to occur at the C2 position, which is the most electron-deficient carbon. slideshare.net However, nucleophilic attack on the oxazole ring can often lead to ring cleavage rather than substitution. slideshare.net
The oxazole ring can also participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions, particularly when activated by electron-releasing substituents. slideshare.net Ring-opening reactions of oxazoles can also be achieved under certain conditions, for instance, with strong acids or bases, leading to the formation of acyclic products. researchgate.net The specific reactivity of the oxazole ring in this compound would be influenced by the electronic effects of the attached substituted phenyl ring.
Electrophilic Aromatic Substitution on the Oxazole Moiety
The oxazole ring is generally considered an electron-rich heterocyclic system, susceptible to electrophilic aromatic substitution. In unsubstituted oxazoles, these reactions typically occur at the C5 position, which possesses the highest electron density. However, the reactivity of the oxazole ring in this compound is significantly diminished.
The presence of the 4-cyano-2-bromophenyl group at the C5 position dramatically alters the electronic landscape of the oxazole ring. Both the cyano and bromo substituents are strongly electron-withdrawing, pulling electron density away from the phenyl ring and, consequently, from the oxazole ring. This deactivating effect makes electrophilic attack on the oxazole moiety energetically unfavorable. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, which readily occur on activated oxazoles, are not expected to proceed under normal conditions for this compound. pharmaguideline.comwikipedia.org
Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Outcome for this compound |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | No reaction |
| Bromination | Br₂/FeBr₃ | No reaction |
Ring-Opening and Rearrangement Pathways
The stability of the oxazole ring can be compromised under certain conditions, leading to ring-opening or rearrangement reactions. For oxazoles bearing electron-withdrawing substituents, nucleophilic attack can be a viable pathway for ring cleavage. In the case of this compound, strong nucleophiles could potentially attack the C2 or C5 positions of the oxazole ring, initiating a ring-opening cascade. However, such reactions would likely require harsh conditions due to the inherent aromatic stability of the oxazole ring. pharmaguideline.com
Thermal rearrangements of oxazoles, such as the Cornforth rearrangement, are typically observed in 4-acyloxazoles and are less relevant to the substitution pattern of the title compound. wikipedia.org Photochemical rearrangements of isoxazoles to oxazoles are well-documented, but the reverse process for an oxazole as stable as this compound is not a commonly observed pathway. researchgate.net
Photo-oxidation Studies and Mechanistic Insights
The photo-oxidation of oxazoles has been a subject of mechanistic studies, generally involving the reaction with singlet oxygen. The most common pathway is a [4+2] cycloaddition of singlet oxygen across the C2 and C5 positions of the oxazole ring. This reaction forms an unstable endoperoxide intermediate. researchgate.net
For this compound, it is anticipated that photo-oxidation would proceed through a similar mechanism. The initial step would be the photosensitized generation of singlet oxygen, which then attacks the oxazole ring. The resulting endoperoxide is expected to be highly unstable and would likely undergo further reactions, potentially leading to ring-opened products. The presence of the electron-withdrawing benzonitrile (B105546) group might influence the rate of the initial cycloaddition and the stability of the endoperoxide intermediate, though specific experimental data for this compound is not available.
Table 2: Proposed General Mechanism for Photo-oxidation
| Step | Description | Intermediate |
|---|---|---|
| 1 | Photosensitized excitation to generate singlet oxygen (¹O₂) | ¹O₂ |
| 2 | [4+2] Cycloaddition of ¹O₂ to the oxazole ring | Endoperoxide |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 1,3 Oxazol 5 Yl Benzonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of 3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile. The analysis involves predicting the chemical shifts (δ), which are influenced by the electronic environment of each nucleus, and the spin-spin coupling patterns, which reveal adjacent non-equivalent nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzonitrile (B105546) ring and the oxazole (B20620) ring.
Benzonitrile Protons: The trisubstituted benzene (B151609) ring will exhibit a complex splitting pattern. The proton at C5, positioned between the bromo and oxazolyl groups, would likely appear as a doublet. The proton at C6, adjacent to the nitrile group, would also be a doublet, while the proton at C2, adjacent to the bromine, would appear as a singlet. Their chemical shifts would be in the aromatic region, typically between δ 7.5 and 8.2 ppm.
Oxazole Protons: The 1,3-oxazole ring has two protons. The proton at C2 of the oxazole ring is expected to be a sharp singlet, typically appearing downfield (δ ~8.0-8.5 ppm) due to the influence of the adjacent oxygen and nitrogen atoms. The proton at C4 of the oxazole ring would also be a singlet, resonating slightly further upfield (δ ~7.0-7.5 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Benzonitrile Carbons: The spectrum will show six distinct signals for the benzene ring carbons. The carbon bearing the nitrile group (C1) and the carbons attached to the bromine (C3) and the oxazole ring (C4) will be quaternary and thus appear as weak signals. The carbon of the nitrile group (C≡N) itself has a characteristic chemical shift in the δ 115-120 ppm range. rsc.org The carbon attached to the bromine (C-Br) will be shifted to approximately δ 120-125 ppm.
Oxazole Carbons: The three carbons of the oxazole ring will have characteristic shifts. C2 is typically the most deshielded, appearing around δ 150-155 ppm. C5, attached to the benzonitrile ring, would resonate around δ 135-140 ppm, while C4 would be the most shielded of the oxazole carbons, appearing around δ 120-125 ppm. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar structures and substituent effects.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Benzonitrile C1 | - | ~112 |
| Benzonitrile C2 | ~8.2 (s) | ~135 |
| Benzonitrile C3 | - | ~123 |
| Benzonitrile C4 | - | ~138 |
| Benzonitrile C5 | ~7.8 (d) | ~133 |
| Benzonitrile C6 | ~7.9 (d) | ~130 |
| Cyano (-C≡N) | - | ~117 |
| Oxazole C2' | ~8.4 (s) | ~152 |
| Oxazole C4' | ~7.3 (s) | ~124 |
| Oxazole C5' | - | ~139 |
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For the title compound, a COSY spectrum would show a cross-peak between the protons at C5 and C6 of the benzonitrile ring, confirming their ortho relationship. No other correlations would be expected, as the remaining protons are isolated singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would be invaluable for definitively assigning each proton to its corresponding carbon atom. For example, it would link the singlet at ~8.2 ppm to the carbon at ~135 ppm (C2), the doublet at ~7.8 ppm to its carbon (C5), and so on for all protonated carbons on both rings. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful for elucidating the complete carbon skeleton by revealing longer-range couplings between protons and carbons (typically over two or three bonds). columbia.edu This technique would be critical for establishing the connection between the benzonitrile and oxazole rings. Key expected correlations would include:
A correlation from the oxazole H4' proton to the benzonitrile C4 and C5 carbons.
A correlation from the oxazole H2' proton to the oxazole C4' and C5' carbons.
Correlations from the benzonitrile H2 proton to C4 and C6, and from the H5 proton to C1 and C3. These long-range correlations confirm the substitution pattern and the link between the two heterocyclic systems. science.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It ionizes the molecule and then separates the resulting ions based on their mass-to-charge (m/z) ratio.
For this compound (C₁₀H₅BrN₂O), the high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. A key feature would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the spectrum will show two peaks of almost equal intensity for the molecular ion, one at [M]⁺ and another at [M+2]⁺. miamioh.edudocbrown.info
The fragmentation pattern observed under electron impact (EI) ionization provides structural clues. The molecule would likely fragment in predictable ways, and the major fragments can be used to piece together the structure. nih.gov
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 262/264 | [C₁₀H₅BrN₂O]⁺ | Molecular ion peak [M]⁺, showing the characteristic 1:1 bromine isotope pattern. |
| 183 | [C₁₀H₅N₂O]⁺ | Loss of the bromine radical (·Br) from the molecular ion. |
| 235/237 | [C₉H₅BrN]⁺ | Loss of hydrogen cyanide (HCN) from the oxazole ring. |
| 156 | [C₈H₄Br]⁺ | Loss of the oxazole ring fragment. |
| 102 | [C₇H₄N]⁺ | Benzonitrile fragment from cleavage of the C-C bond between the rings and loss of Br. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
The IR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its main structural features.
Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group. researchgate.net
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are characteristic of C-H stretching vibrations in the aromatic and oxazole rings.
Oxazole Ring Vibrations: The oxazole ring will give rise to several bands. C=N stretching typically appears around 1640-1660 cm⁻¹, while C=C stretching vibrations occur in the 1500-1600 cm⁻¹ region, often overlapping with the benzene ring stretches. capes.gov.brresearchgate.net A C-O-C stretching band for the oxazole ether linkage is expected around 1050-1150 cm⁻¹.
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring typically produce a series of peaks in the 1450-1600 cm⁻¹ region.
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a weak to medium band in the far-infrared region, typically between 500 and 600 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the 750-900 cm⁻¹ region, and the specific pattern can sometimes help confirm the substitution pattern. amazonaws.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic & Oxazole C-H Stretch | 3050 - 3150 | Medium to Weak |
| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong, Sharp |
| Oxazole C=N Stretch | 1640 - 1660 | Medium |
| Aromatic & Oxazole C=C Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |
| Oxazole C-O-C Stretch | 1050 - 1150 | Strong |
| Aromatic C-H Out-of-Plane Bending | 750 - 900 | Strong |
| C-Br Stretch | 500 - 600 | Medium to Weak |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. bgu.ac.il This technique provides exact atomic coordinates, from which it is possible to calculate accurate bond lengths, bond angles, and torsional angles.
Should single crystals of this compound be obtained, X-ray crystallography would confirm the planar nature of the benzonitrile and oxazole rings. It would also reveal the dihedral angle between the two rings, indicating the degree of twisting in the solid state. Furthermore, this analysis would elucidate the intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing arrangement. nih.gov Studies on similar heterocyclic molecules, like pyridine-based oxadiazole derivatives, have successfully used this method to detail their orthorhombic crystal systems and intermolecular contacts. nih.gov
Vibrational Spectroscopy and Raman Studies
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. s-a-s.org While IR measures the absorption of light, Raman measures the inelastic scattering of light. A key difference is the selection rule: IR active vibrations typically involve a change in the dipole moment, whereas Raman active vibrations involve a change in the polarizability of the molecule.
For this compound, the Raman spectrum would provide additional and confirmatory data.
The symmetric nitrile (C≡N) stretch around 2230 cm⁻¹ is typically very strong and sharp in the Raman spectrum, making it an excellent diagnostic peak. researchgate.net
The breathing modes of the benzene and oxazole rings, which involve symmetric expansion and contraction, are often strong in the Raman spectrum but weak in the IR. The benzene ring breathing mode is famously observed near 1000 cm⁻¹. researchgate.net
The C-Br stretch is also typically more easily observed in the Raman spectrum than in the IR spectrum.
Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental work to calculate theoretical vibrational frequencies for both IR and Raman spectra. researchgate.net These calculations aid in the precise assignment of each observed band to a specific molecular motion. nih.gov
Computational and Theoretical Investigations of 3 Bromo 4 1,3 Oxazol 5 Yl Benzonitrile
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
No studies detailing molecular dynamics simulations to understand the dynamic behavior or intermolecular interactions of 3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile were identified.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
No QSAR models incorporating this compound for the prediction of its biological activity were found in the searched literature.
Reaction Mechanism Studies through Computational Approaches
There are no available computational studies investigating the reaction mechanisms involving this compound.
General computational studies have been performed on structurally related compounds, such as other substituted benzonitriles or molecules containing oxazole (B20620) rings. For instance, Density Functional Theory (DFT) has been used to investigate the electronic structure of derivatives like 4-Bromo-3-methylbenzonitrile researchgate.net. Similarly, molecular dynamics simulations and QSAR modeling are common for various heterocyclic compounds to predict their behavior and biological activity. semanticscholar.orgnih.govnih.govnih.gov However, these findings are not directly applicable to "this compound" and, per the instructions, information on other compounds cannot be included.
To fulfill the request, published research containing specific computational data for "this compound" would be required.
Exploration of Biological Activities and Target Interactions of 3 Bromo 4 1,3 Oxazol 5 Yl Benzonitrile and Its Derivatives in Vitro Research Focus
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies.mdpi.comnih.govnih.govmdpi.com
The development of biologically active molecules based on the 3-bromo-4-(1,3-oxazol-5-yl)benzonitrile scaffold involves strategic design and versatile synthetic methodologies aimed at exploring structure-activity relationships (SAR). The design often employs the principle of pharmacophore hybridization, where known active structural motifs are combined to create novel compounds with potentially enhanced or dual activities.
A common strategy involves the synthesis of various heterocyclic systems, such as oxazoles, benzoxazoles, and oxadiazoles, which are known to be biologically important. mdpi.comnih.govnih.gov For instance, researchers have combined a benzenesulfonamide (B165840) fragment, a known inhibitor of monoamine oxidase B (MAO-B), with a 1,3-oxazole ring to create potent and selective inhibitors. mdpi.com The synthesis of such compounds often starts from readily available materials. For example, 4-(2-methyloxazol-4-yl)benzenesulfonamide was synthesized from 4-(2-bromoacetyl)benzenesulfonamide and acetamide. mdpi.com
The synthesis of derivatives for SAR studies typically involves multi-step reaction sequences that allow for the introduction of diverse substituents. A general approach for creating 1,3,4-oxadiazole-thioether derivatives begins with the esterification of a substituted benzoic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a benzoyl hydrazine. This intermediate is then cyclized with carbon disulfide to produce a 5-substituted-1,3,4-oxadiazole-2-thiol, which can be further modified by S-alkylation with various halides. nih.gov Similarly, the synthesis of 4-anilinoquinoline derivatives can be achieved through a one-step protocol by reacting a substituted amine, such as 2-methyl-2H-benzo[d] nih.govcosmosscholars.commdpi.comtriazol-5-amine, with a haloquinoline like 6-bromo-4-chloroquinoline. mdpi.com These synthetic routes provide access to a library of compounds with varied electronic and steric properties, which is crucial for detailed SAR analysis.
Table 1: Representative Synthetic Strategies for Related Heterocyclic Derivatives
| Starting Material(s) | Key Intermediate(s) | Final Product Class | Reference |
|---|---|---|---|
| 4-(2-bromoacetyl)benzenesulfonamide, Acetamide | Not applicable (direct reaction) | 1,3-Oxazole | mdpi.com |
| Substituted Benzoic Acid, Hydrazine Hydrate, CS₂, Alkyl/Aryl Halides | Benzoyl Hydrazine, 1,3,4-Oxadiazole-2-thiol | 1,3,4-Oxadiazole-thioether | nih.gov |
| 2-Aminophenols, Sulfinylbis[(2,4-dihydroxyphenyl)methanethione] | Not applicable (direct condensation) | Benzoxazole (B165842) | nih.gov |
In Vitro Assays for Biological Potency and Selectivity
Anti-microbial Activity in Cell-Based Assays (e.g., Bacterial, Fungal Strains).nih.govnih.govnih.gov
Derivatives containing the benzoxazole and oxadiazole cores, which are structurally related to the oxazole (B20620) in the title compound, have demonstrated notable antimicrobial properties. A wide range of synthetic benzoxazole derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as various fungal strains including Candida albicans and Aspergillus niger. nih.gov
For example, studies on a large series of 3-(2-benzoxazol-5-yl)alanine derivatives revealed that while their antibacterial potential was modest and selective for Gram-positive bacteria, nearly half of the compounds showed antifungal capabilities. nih.gov Similarly, the 1,3,4-oxadiazole (B1194373) ring is a key component in many compounds with broad-spectrum antimicrobial activity. nih.govnih.gov Hybrid molecules combining 1,3,4-oxadiazoles with other moieties like fluoroquinolones have shown excellent activity against both Gram-positive and Gram-negative bacteria, sometimes exceeding that of reference antibiotics like ampicillin. nih.gov The mechanism for some of these has been linked to the inhibition of DNA gyrase. nih.gov
Table 2: Examples of Antimicrobial Activity in Related Heterocyclic Compounds
| Compound Class | Organism(s) | Activity/Metric | Reference |
|---|---|---|---|
| 3-(2-Benzoxazol-5-yl)alanine derivatives | Bacillus subtilis (Gram-positive) | Active, with some compounds showing MIC values | nih.gov |
| 3-(2-Benzoxazol-5-yl)alanine derivatives | Candida albicans (Fungus) | Active, with some compounds showing antifungal properties | nih.gov |
| Fluoroquinolone-1,3,4-oxadiazole hybrids | Gram-positive & Gram-negative bacteria | Good-to-excellent activity compared to ampicillin | nih.gov |
Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Cholinesterase).mdpi.comnih.govnih.govresearchgate.netcornell.edu
The structural framework of this compound is conducive to interactions with various enzyme active sites, and its derivatives have been extensively studied as inhibitors of monoamine oxidases and cholinesterases.
Monoamine Oxidase (MAO) Inhibition MAOs are enzymes crucial for the metabolism of neurotransmitters, and their inhibitors are used to treat neurodegenerative and psychiatric disorders. nih.gov Derivatives containing oxazole, isoxazole, and oxadiazole rings have shown significant MAO inhibitory activity. A synthesized 4-(2-methyloxazol-4-yl)benzenesulfonamide was found to be a selective inhibitor of MAO-B, with an IC₅₀ value of 3.47 µM, compared to 43.3 µM for MAO-A. mdpi.com
Structure-activity relationship studies on related 2,1-benzisoxazole derivatives revealed that these compounds were generally specific inhibitors of MAO-B. nih.gov For instance, halogen substitution on the core structure significantly influenced potency, with chloro substitution leading to slightly better MAO-B inhibition than bromo substitution. nih.gov Furthermore, 1,3,4-oxadiazol-2-ylbenzenesulfonamides have been identified as exceptionally potent and specific MAO-B inhibitors, with the most active compound exhibiting an IC₅₀ value in the nanomolar range (0.0027 µM). cornell.edu In another study on pyridazinobenzylpiperidine derivatives, a compound with a 3-chloro substituent (S5) was the most potent MAO-B inhibitor (IC₅₀ = 0.203 µM), showing greater inhibition than derivatives with bromo or other substituents at the same position. researchgate.net
Cholinesterase (AChE and BChE) Inhibition Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for Alzheimer's disease. Novel benzoxazole and naphthoxazole analogs have been evaluated for this activity. nih.gov The studies, using a modified Ellman's method, found that many of the synthesized analogs showed a preference for inhibiting AChE over BChE. nih.gov The most potent compound, 4-(naphtho[1,2-d] nih.govmdpi.comoxazol-2-yl)benzene-1,3-diol, demonstrated nanomolar activity against AChE with an IC₅₀ of 58 nM. nih.gov
Table 3: Enzyme Inhibition Data for Structurally Related Derivatives
| Compound Class | Enzyme Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | mdpi.com |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | mdpi.com |
| 5-Aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamide (most potent) | MAO-B | 0.0027 | cornell.edu |
| 2,1-Benzisoxazole derivative (7a) | MAO-B | 0.017 | nih.gov |
| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | 0.203 | researchgate.net |
| 4-(Naphtho[1,2-d] nih.govmdpi.comoxazol-2-yl)benzene-1,3-diol (Compound 8) | AChE | 0.058 | nih.gov |
Receptor Binding Affinity Investigations
Direct receptor binding affinity studies for derivatives of this compound are not extensively detailed in the available literature. Research on this class of compounds has predominantly focused on their effects on enzyme activity or functional cellular outcomes. However, computational techniques such as molecular docking are widely employed to predict and analyze the binding of these ligands to the active sites of protein targets, which serves as a proxy for understanding binding affinity and guiding further synthesis. These in silico methods provide crucial insights into the potential interactions that stabilize the ligand-receptor complex, as will be discussed in the following section.
Mechanistic Studies of Biological Interactions at the Molecular Level (e.g., Molecular Docking to Proteins).mdpi.comcosmosscholars.comnih.govnih.govcsfarmacie.cz
Molecular docking serves as a powerful computational tool to elucidate the binding modes of small molecules within protein targets, providing a molecular basis for their observed biological activities. Numerous studies on derivatives structurally related to this compound have utilized docking to rationalize SAR and guide drug design.
For example, the selective MAO-B inhibition by 4-(2-methyloxazol-4-yl)benzenesulfonamide was investigated through molecular docking. mdpi.com The study revealed that the inhibitor binds within the substrate cavity of the enzyme, where its sulfonamide group forms key interactions with amino acid residues, explaining its inhibitory potency. mdpi.com
In the context of anti-inflammatory research, new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol were docked into the active sites of cyclooxygenase-1 (COX-1) and COX-2. The results suggested that these compounds could exert their anti-inflammatory effect by inhibiting the prostaglandin (B15479496) biosynthesis pathway, with some derivatives showing preferential binding to COX-1. csfarmacie.cz
Docking studies have also been applied to other targets. Bromo mdpi.comnih.govbenzodiazepine derivatives were docked with the Hsp90 chaperone protein (PDB ID: 2VCI) to evaluate their potential as anticancer agents. cosmosscholars.com In another study, novel 1,3,4-oxadiazole-5-fluorocytosine hybrids were docked into the caspase-3 protein (PDB ID: 6CKZ) to understand their ability to induce apoptosis. nih.gov The docking results showed a stable protein-ligand complex, supporting the experimental findings. nih.gov Similarly, a quinoline-based iminothiazoline derivative was shown through docking and molecular dynamics simulations to be a potential novel inhibitor of the elastase enzyme. nih.gov
Table 4: Summary of Molecular Docking Studies on Related Heterocyclic Compounds
| Ligand Class | Protein Target (PDB ID) | Key Findings/Interactions | Reference |
|---|---|---|---|
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | Binding in the substrate cavity; key interactions via the sulfonamide group. | mdpi.com |
| 5-(2-Bromo-4-fluorophenyl)-1,2,4-triazole derivatives | COX-1 / COX-2 | Predicted inhibition of prostaglandin biosynthesis; hydrophobic interactions noted. | csfarmacie.cz |
| Bromo mdpi.comnih.govbenzodiazepine derivatives | Hsp90 Chaperone (2VCI) | Good binding energy, indicating high potency against skin cancer. | cosmosscholars.com |
| 1,3,4-Oxadiazole-5-fluorocytosine hybrid | Caspase-3 (6CKZ) | Formation of a stable complex, suggesting activation of apoptosis. | nih.gov |
Cellular Assays for Investigating Cellular Pathways.nih.govnih.govnih.gov
To understand the biological impact of these compounds beyond direct target inhibition, cellular assays are employed to investigate their effects on specific cellular pathways. This research helps to bridge the gap between in vitro potency and potential therapeutic effects.
For instance, a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative, identified as a covalent inhibitor of the key glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), was tested in pancreatic cancer cell lines. nih.gov The compound was found to significantly reduce cancer cell proliferation, and this antiproliferative activity correlated well with the intracellular inhibition of hGAPDH, directly linking target engagement to a cellular outcome. nih.gov
In another study focusing on anticancer mechanisms, a 1,3,4-oxadiazole-5-fluorocytosine hybrid was investigated for its mode of action in fibrosarcoma (HT-1080) and lung cancer (A-549) cells. nih.gov Cellular assays, including Annexin V staining and cell cycle analysis, revealed that the compound induced apoptosis. This was mediated by the activation of caspase-3/7 and resulted in cell-cycle arrest at the G2/M phase, demonstrating a clear impact on the cellular machinery of cell death and division. nih.gov
These studies highlight the importance of hub proteins like GAPDH and caspases in mediating the cellular effects of small molecules. nih.gov Investigating these protein-protein interaction networks and cellular pathways is crucial for validating new therapeutic targets and understanding the full biological profile of compounds derived from the this compound scaffold. nih.gov
Emerging Research Applications of 3 Bromo 4 1,3 Oxazol 5 Yl Benzonitrile in Materials Science and As Medicinal Chemistry Research Scaffolds
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The molecular architecture of 3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile makes it a valuable intermediate in the synthesis of complex organic molecules, particularly for applications in medicinal chemistry and materials science. The strategic placement of its functional groups—the bromo substituent, the nitrile group, and the oxazole (B20620) ring—offers a versatile platform for a variety of chemical transformations.
The bromo group on the aromatic ring is a key functional handle for introducing molecular diversity. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. ossila.commdpi.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide range of other molecular fragments. For instance, similar bromo-benzonitrile derivatives are used as molecular scaffolds for active pharmaceutical ingredients (APIs). ossila.com The reactivity of the bromine atom allows for the systematic modification of the core structure to build libraries of compounds for biological screening. mdpi.commdpi.com
The nitrile (-CN) group is another versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid group in medicinal chemistry. The conversion of a nitrile to a carboxylic acid has been demonstrated in related isothiazole (B42339) systems. mdpi.com Furthermore, the nitrile group itself can participate in cycloaddition reactions.
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and biologically active compounds with activities including anticancer, anti-inflammatory, and antimicrobial properties. thepharmajournal.comnih.gov Its presence in the this compound structure provides a stable heterocyclic core that can be further functionalized or used to orient other substituents in a specific spatial arrangement to interact with biological targets. Oxazole derivatives are also utilized as building blocks for agrochemicals and polymers. thepharmajournal.com
The combination of these three functional groups in a single molecule allows for a sequential and controlled synthesis strategy. For example, the bromo group can be used for an initial cross-coupling reaction, followed by transformation of the nitrile group, to create highly complex and diverse molecular architectures. This step-wise approach is highly valuable in the synthesis of targeted therapeutic agents and specialized organic materials. The utility of similar bromo-substituted aromatic compounds as key intermediates in the synthesis of biologically active molecules, such as the gout medication febuxostat, has been well-documented. researchgate.net
| Functional Group | Potential Chemical Transformations | Application in Synthesis |
|---|---|---|
| Bromo Group (-Br) | Suzuki, Stille, Heck, and other palladium-catalyzed cross-coupling reactions; Nucleophilic aromatic substitution. ossila.commdpi.com | Introduction of aryl, alkyl, or other organic substituents to build molecular complexity. |
| Nitrile Group (-C≡N) | Hydrolysis to carboxylic acid; Reduction to primary amine; Conversion to tetrazole; Cycloaddition reactions. mdpi.com | Creation of key functional groups for biological activity or for further derivatization. |
| 1,3-Oxazole Ring | Stable heterocyclic core; potential for C-H activation or modification of substituents on the ring. | Serves as a rigid scaffold in medicinal chemistry and a core component in functional materials. thepharmajournal.comnih.gov |
Investigation in Functional Materials Research (e.g., Optoelectronic Properties, Polymer Precursors)
The unique electronic and structural characteristics of this compound make it an intriguing candidate for research in functional materials, particularly in the fields of optoelectronics and polymer science. The constituent parts of the molecule—the electron-withdrawing nitrile group, the π-conjugated system of the phenyl and oxazole rings, and the heavy bromine atom—can all contribute to desirable material properties.
Heterocyclic compounds containing oxadiazole, an isomer of oxazole, have been studied for their light-emitting and semiconductor properties. researchgate.net For example, 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) has been identified as a promising candidate for optoelectronic devices and nonlinear optics due to its strong absorption in the near-UV region and its robust optical behavior. researchgate.net Similarly, coumarin (B35378) derivatives are being investigated for their potential in optoelectronics. mdpi.com The conjugated system within this compound could give rise to interesting photophysical behaviors, such as fluorescence, making it a potential building block for organic light-emitting diodes (OLEDs) or organic sensors. The presence of the bromine atom can also influence these properties through the heavy-atom effect, potentially promoting phosphorescence. Research on 4-bromo-3-fluorobenzonitrile (B163030) has shown its utility in the preparation of dyes that exhibit persistent room-temperature phosphorescence. ossila.com
In the realm of polymer science, this compound can be considered a precursor or monomer for the synthesis of advanced functional polymers. The bromo-functionalization allows it to be incorporated into polymer chains via cross-coupling polymerization reactions. Halogenated building blocks are crucial in the synthesis of high-performance polymers for organic electronics. For instance, polymers incorporating halogenated benzo[1,2-b:4,5-b′]dithiophene (DTBDT) units have demonstrated high charge carrier mobility, a critical property for efficient organic solar cells. rsc.org The introduction of bromine atoms can enhance interchain packing and crystallinity in polymers, which is beneficial for charge transport. rsc.org The oxazole and nitrile functionalities can further be used to tune the solubility, processability, and electronic properties of the resulting polymers.
| Research Area | Potential Role of this compound | Key Molecular Features |
|---|---|---|
| Optoelectronics | Building block for fluorescent or phosphorescent materials (e.g., for OLEDs, sensors). ossila.comresearchgate.netmdpi.com | Conjugated π-system (phenyl-oxazole), electron-withdrawing nitrile group, heavy bromine atom. |
| Polymer Science | Monomer for synthesizing functional polymers via cross-coupling polymerization. rsc.org | Reactive bromo group for polymerization, oxazole/nitrile groups for tuning polymer properties. |
Application in Supramolecular Chemistry Research (e.g., Self-Assembly Studies)
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is fundamental to creating novel nanomaterials and functional systems. This compound possesses structural features that make it a promising candidate for studies in this field.
The bromine atom is a key player in directing self-assembly through halogen bonding—a specific type of non-covalent interaction where a halogen atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. Research has shown that the introduction of a bromine atom can have a profound impact on molecular packing in the solid state. A study on benzo[1,2-b:4,5-b′]dithiophene (DTBDT) derivatives revealed that while the non-brominated version formed a random arrangement, the brominated counterpart self-assembled into a highly ordered lamellar structure. rsc.org This ordering was attributed to weak intermolecular Br⋯S interactions that facilitated a regular packing motif. rsc.org
Similarly, the bromine atom in this compound could direct its self-assembly through halogen bonds with the nitrogen or oxygen atoms of the oxazole ring or the nitrogen of the nitrile group of neighboring molecules. In addition to halogen bonding, other non-covalent forces such as π-π stacking between the aromatic rings and dipole-dipole interactions involving the polar nitrile group could contribute to the formation of stable, ordered supramolecular architectures. By controlling these interactions, it may be possible to create one-, two-, or three-dimensional nanostructures with tailored properties for applications in areas such as crystal engineering, molecular recognition, and porous materials.
Future Perspectives and Research Directions for 3 Bromo 4 1,3 Oxazol 5 Yl Benzonitrile
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
While classical methods for the synthesis of oxazoles, such as the Robinson-Gabriel and van Leusen syntheses, provide foundational routes, future research will likely focus on developing more efficient and sustainable methods for the preparation of 3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile and its analogs. nih.govmdpi.comijpsonline.com Key areas of development are expected to include:
Catalytic C-H Activation: Modern synthetic methodologies, such as palladium-catalyzed C-H activation, present a more atom-economical approach for the construction of the oxazole (B20620) ring. rsc.orgnih.govacs.org Research could explore the direct C-H activation of a suitable bromo-benzonitrile precursor, followed by coupling with a partner to form the oxazole ring, thus avoiding the need for pre-functionalized starting materials. researchgate.netorganic-chemistry.org
Green Chemistry Approaches: Future synthetic strategies will increasingly emphasize the use of greener solvents, catalysts, and reaction conditions. This could involve exploring microwave-assisted synthesis to reduce reaction times or employing biocatalysis for specific transformations, leading to more environmentally benign processes.
A comparison of potential synthetic approaches is presented in Table 1.
Table 1: Comparison of Synthetic Strategies for Oxazole Derivatives
| Synthetic Method | General Description | Potential Advantages for this compound | Potential Challenges |
|---|---|---|---|
| van Leusen Oxazole Synthesis | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govmdpi.com | Well-established and versatile for constructing the oxazole ring. | Stoichiometric use of reagents, potential for side products. |
| Robinson-Gabriel Synthesis | Cyclization and dehydration of α-acylamino ketones. ijpsonline.compharmaguideline.com | A classic and reliable method for 2,5-disubstituted oxazoles. | Requires harsh dehydrating agents and may have limited functional group tolerance. |
| Flow Chemistry | Performing reactions in a continuously flowing stream. springerprofessional.demdpi.comapple.com | Enhanced safety, scalability, and potential for automation and multi-step synthesis. uc.pt | Requires specialized equipment and optimization of flow parameters. |
| Palladium-Catalyzed C-H Activation | Direct functionalization of C-H bonds to form C-C or C-heteroatom bonds. rsc.orgacs.orgorganic-chemistry.org | High atom economy, reduced number of synthetic steps. | Catalyst cost, potential for competing side reactions at other C-H bonds. |
Advanced Mechanistic Investigations of Complex Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and discovering new reactions. Future research in this area could involve:
In-situ Spectroscopic Analysis: Techniques such as ReactIR and in-situ NMR spectroscopy can be used to monitor reaction progress in real-time, identify transient intermediates, and gather kinetic data. This information is invaluable for understanding the intricate details of reaction mechanisms, such as the cyclization step in the oxazole ring formation or subsequent functionalization reactions.
Isotopic Labeling Studies: The use of isotopically labeled starting materials can help trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways. For instance, labeling specific carbon or nitrogen atoms could clarify the rearrangement processes in certain oxazole syntheses.
Rational Design of Derivatives for Specific Biological Probe Applications
The oxazole moiety is a common scaffold in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties. d-nb.infonih.govderpharmachemica.comresearchgate.netresearchgate.net The unique structure of this compound makes it an attractive starting point for the rational design of derivatives as biological probes.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure can lead to the identification of key pharmacophores and the optimization of biological activity. tandfonline.com The bromo substituent provides a handle for cross-coupling reactions to introduce a variety of chemical groups, while the nitrile and oxazole rings can be further functionalized. SAR studies would aim to correlate these structural changes with specific biological effects. derpharmachemica.com
Fluorescent Probes: Oxazole-containing compounds can exhibit interesting photophysical properties, including fluorescence. researchgate.netnih.gov By strategic modification of the aromatic system, it may be possible to develop derivatives of this compound that act as fluorescent probes for specific biological targets or cellular environments. The nitrile group's electronic properties could also be harnessed to modulate the fluorescence output.
Covalent Probes: The nitrile group can act as a "warhead" in covalent inhibitors, reacting with nucleophilic residues like cysteine in target proteins. nih.gov Future research could focus on designing derivatives where the core scaffold directs the molecule to a specific protein's active site, allowing the nitrile to form a covalent bond, leading to highly specific and potent inhibition.
Table 2: Potential Biological Applications and Design Strategies
| Application Area | Design Strategy | Key Functional Group | Rationale |
|---|---|---|---|
| Anticancer Agents | Modification of the phenyl ring via Suzuki or Buchwald-Hartwig coupling. | Bromo group | Introduce moieties known to interact with cancer-related protein targets. |
| Antimicrobial Agents | Introduction of cationic or hydrogen-bonding groups. | Bromo group, Nitrile group | Enhance interaction with bacterial cell walls or essential enzymes. nih.gov |
| Fluorescent Biological Probes | Extension of the conjugated system. | Oxazole and Phenyl rings | To tune the absorption and emission wavelengths for cellular imaging. researchgate.net |
| Covalent Enzyme Inhibitors | Incorporation of specific protein-binding motifs. | Nitrile group | To act as an electrophilic warhead for covalent modification of target enzymes. nih.gov |
Exploration of Unconventional Applications in Emerging Scientific Fields
Beyond its potential in medicinal chemistry, the unique electronic and structural features of this compound suggest its utility in emerging scientific fields, particularly in materials science.
Organic Electronics: Benzonitrile (B105546) derivatives have been investigated as components of organic light-emitting diodes (OLEDs), often acting as electron-accepting units in molecules exhibiting thermally activated delayed fluorescence (TADF). rsc.orgacs.orgbohrium.comacs.orgresearchgate.net The combination of the electron-withdrawing nitrile and the electronically versatile oxazole ring could lead to novel materials with interesting photophysical properties. Research could focus on synthesizing oligomers or polymers incorporating this moiety for applications in organic electronics.
Functional Materials: The presence of the bromo-, nitrile-, and oxazole groups offers multiple sites for polymerization or incorporation into larger supramolecular structures. This could lead to the development of novel polymers or metal-organic frameworks (MOFs) with tailored electronic, optical, or porous properties.
Chemical Sensors: The electronic properties of the molecule could be sensitive to its local environment. Derivatives could be designed to act as chemosensors, where binding of a specific analyte induces a change in fluorescence or an electronic signal. The nitrile group, in particular, can engage in specific interactions that could be exploited for sensing applications.
Q & A
Q. What are the established synthetic routes for 3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions involving halogenated benzonitrile precursors and oxazole-forming reagents. For example, similar oxazole derivatives are synthesized by reacting aldehydes with aminobenzonitriles under reflux in polar solvents like ethanol or methanol . Key optimization steps include:
- Temperature control : Reflux (70–80°C) ensures complete cyclization of the oxazole ring.
- Solvent selection : Methanol/ethanol balances solubility and reaction efficiency.
- Purification : Column chromatography (e.g., CH₂Cl₂/hexane) isolates the product with >85% yield .
Q. How is this compound characterized structurally?
- Single-crystal X-ray diffraction (SHELX) : Resolves bond lengths and angles, confirming bromine and oxazole substitution patterns .
- Spectroscopy :
- IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1600–1650 cm⁻¹ (oxazole C=N/C-O) .
- NMR : NMR shows aromatic proton splitting (δ 7.5–8.5 ppm) and oxazole proton signals (δ 8.1–8.3 ppm) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the oxazole ring during functionalization?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the oxazole’s N-atom is susceptible to electrophilic substitution due to high electron density .
- Molecular docking : Predicts binding affinities for biological targets (e.g., kinases) by analyzing steric and electronic complementarity .
Q. What strategies address contradictory bioactivity data in anticancer assays for oxazole-containing benzonitriles?
Inconsistent cytotoxicity results (e.g., high GI₅₀ but low cytostatic activity) may arise from:
Q. How can adsorption studies of this compound on metal surfaces inform catalytic applications?
- Surface-enhanced Raman spectroscopy (SERS) : Tracks adsorption geometry on Ag/Au nanoparticles, revealing π-stacking interactions between the aromatic ring and metal surface .
- DFT-based simulations : Predict preferential binding via the nitrile group, enabling design of surface-modified catalysts for cross-coupling reactions .
Methodological Challenges
Q. How to resolve low yields in bromination steps during synthesis?
- Regioselectivity control : Use directing groups (e.g., –NO₂) to favor bromination at the para position relative to the nitrile group.
- Catalyst optimization : Employ Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution efficiency .
Q. What advanced techniques validate crystallographic data for this compound?
- Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in halogenated aromatics .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···π contacts) to confirm packing stability .
Emerging Applications
Q. Can this compound serve as a photosensitizer in organic photovoltaics?
- UV-Vis spectroscopy : Evaluate absorption in the 300–400 nm range (π→π* transitions).
- Electrochemical studies : Measure HOMO/LUMO levels via cyclic voltammetry to assess charge transport potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
